![molecular formula C15H20ClN3O2 B14683225 1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea CAS No. 33021-70-4](/img/structure/B14683225.png)
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea is a synthetic organic compound with a complex structure It is characterized by the presence of a chloroethyl group, a piperidine ring, and a phenylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea typically involves multiple steps. One common method includes the reaction of 2-chloroethylamine hydrochloride with 4-(piperidin-1-ylcarbonyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize the formation of by-products.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide would produce a sulfoxide.
科学的研究の応用
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The piperidine ring and phenylurea moiety may also contribute to the compound’s overall activity by stabilizing the interaction with the target molecules.
類似化合物との比較
Similar Compounds
- 1-(2-Chloroethyl)piperidine
- 1-(2-Chloroethyl)-4-methylpiperazine
- 4-(2-Chloroethyl)morpholine
Uniqueness
1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification.
特性
CAS番号 |
33021-70-4 |
|---|---|
分子式 |
C15H20ClN3O2 |
分子量 |
309.79 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea |
InChI |
InChI=1S/C15H20ClN3O2/c16-8-9-17-15(21)18-13-6-4-12(5-7-13)14(20)19-10-2-1-3-11-19/h4-7H,1-3,8-11H2,(H2,17,18,21) |
InChIキー |
KRVOEFGWHJORJA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


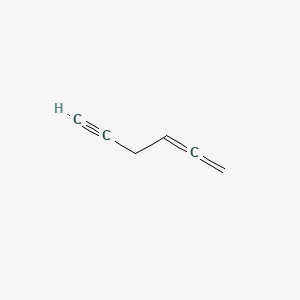
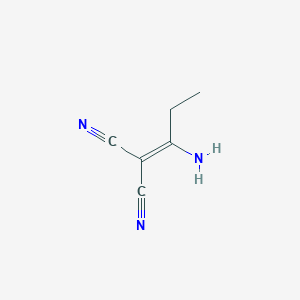

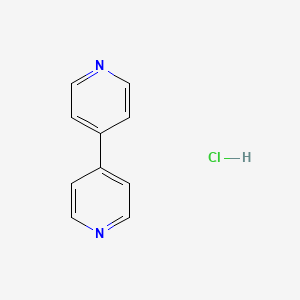

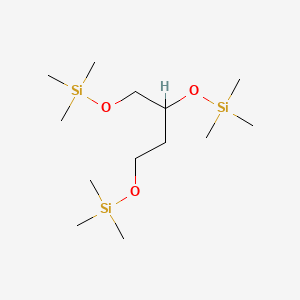

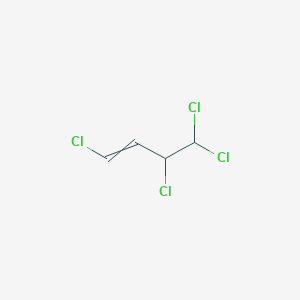
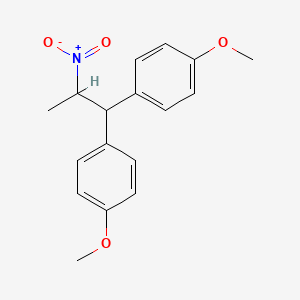

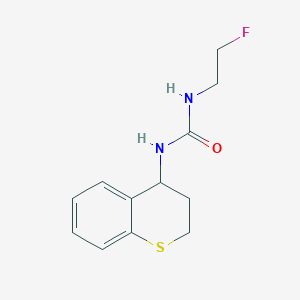
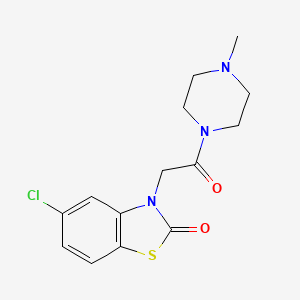
![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)

